molecular formula C9H10O2 B1354653 3-Phenyloxetan-3-ol CAS No. 699-73-0

3-Phenyloxetan-3-ol

Cat. No.: B1354653
CAS No.: 699-73-0
M. Wt: 150.17 g/mol
InChI Key: BHAIDFCOUGGIRI-UHFFFAOYSA-N
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Description

3-Phenyloxetan-3-ol is an organic compound characterized by a four-membered oxetane ring with a phenyl group and a hydroxyl group attached to the same carbon atom. The molecular formula of this compound is C9H10O2, and it has a molecular weight of 150.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxetan-3-ol typically involves the reaction of bromobenzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of oxetan-3-one . This method ensures the formation of the oxetane ring with the phenyl and hydroxyl groups in the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Phenyloxetan-3-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phenyloxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in changes to the physicochemical properties of the compound, influencing its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness of 3-Phenyloxetan-3-ol: this compound is unique due to the presence of both a phenyl group and a hydroxyl group on the oxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-phenyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAIDFCOUGGIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507323
Record name 3-Phenyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-73-0
Record name 3-Phenyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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